molecular formula C6H3BrClN3 B6358257 3-Bromo-8-chloroimidazo[1,5-a]pyrazine CAS No. 1502776-60-4

3-Bromo-8-chloroimidazo[1,5-a]pyrazine

Cat. No. B6358257
CAS RN: 1502776-60-4
M. Wt: 232.46 g/mol
InChI Key: AYURINKSEQLEKG-UHFFFAOYSA-N
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Description

“3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1502776-60-4 . It has a molecular weight of 232.47 . The IUPAC name for this compound is 3-bromo-8-chloroimidazo[1,5-a]pyrazine . The InChI code for this compound is 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H .


Molecular Structure Analysis

The molecular structure of “3-Bromo-8-chloroimidazo[1,5-a]pyrazine” can be represented by the InChI code 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Intermediate Applications : The compound 3-Bromo-8-chloroimidazo[1,5-a]pyrazine serves as a crucial intermediate in the synthesis of complex heterocyclic structures. For instance, its reactivity has been exploited in the development of pyrazolo[1,5-a]pyrimidines, which are of interest for their potential antianxiety properties without the potentiation of CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977). Additionally, its utility in the Groebke–Blackburn–Bienaymé multicomponent reaction highlights its importance in efficiently preparing 3-aminoimidazo[1,2-a]pyrazines, which are foundational structures in many pharmaceuticals (Baenziger, Durantie, & Mathes, 2017).

  • Role in Heterocyclic Chemistry : The compound's bromo and chloro substituents are reactive centers that facilitate nucleophilic substitution reactions, making it a valuable building block for constructing various heterocyclic compounds. Such reactions are essential for synthesizing compounds with potential biological activities, including kinase inhibition, as demonstrated in the synthesis of imidazo[1,2-a]pyrazine derivatives (Guasconi et al., 2011).

Medicinal Chemistry Applications

  • Antibacterial and Antimicrobial Activities : Research into imidazo[1,2-a]pyrazine derivatives, including those related to 3-Bromo-8-chloroimidazo[1,5-a]pyrazine, has revealed their potential in developing new antibacterial and antimicrobial agents. For example, imidazopyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems demonstrated notable antibacterial activities, indicating the versatility of the core structure in medicinal chemistry applications (Althagafi & Abdel‐Latif, 2021).

  • Potential as Kinase Inhibitors : The modification of imidazo[1,2-a]pyrazine scaffolds, closely related to 3-Bromo-8-chloroimidazo[1,5-a]pyrazine, has been explored for the development of kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases where kinase activity is dysregulated, underscoring the significance of such compounds in drug development (Guasconi et al., 2011).

Mechanism of Action

The mechanism of action of “3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is not clearly recognized .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P302, P305, P338, P351, P352 .

Future Directions

As the mechanism of action of “3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is not clearly recognized , future research could focus on elucidating this. Additionally, given its wide range of potential applications, further studies could explore its use in various fields.

properties

IUPAC Name

3-bromo-8-chloroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYURINKSEQLEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2Br)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-chloroimidazo[1,5-a]pyrazine

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